Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate is an organic compound with the molecular formula C20H24O3. It is a derivative of benzoate, characterized by the presence of a methoxy group and a dimethylphenyl propyl side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate typically involves the esterification of 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Concentrated sulfuric acid for nitration, and halogens like bromine for halogenation.
Major Products
Oxidation: Formation of 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid.
Reduction: Formation of 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate .
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide .
Uniqueness
Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate is unique due to its specific structural features, such as the methoxy group and the dimethylphenyl propyl side chain. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H24O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate |
InChI |
InChI=1S/C20H24O3/c1-14-11-12-15(2)17(13-14)9-5-7-16-8-6-10-18(22-3)19(16)20(21)23-4/h6,8,10-13H,5,7,9H2,1-4H3 |
InChI Key |
LJTBZBHNYFUFQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCCC2=C(C(=CC=C2)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.